Microcystin HilR
Overview
Description
Microcystin HilR is a cyclic heptapeptide hepatotoxin produced by certain genera of cyanobacteria, particularly Microcystis aeruginosa . This compound is known for its hepatotoxic properties and potential carcinogenic effects . This compound contains a homotyrosine residue at position 2 and an arginine residue at position 4 . The general structure of microcystins is cyclo(-D-alanine-homotyrosine-D-methylaspartic acid-arginine-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyl-deca-4,6-dienoic acid-D-glutamic acid-N-methyldehydroalanine) .
Preparation Methods
Chemical Reactions Analysis
Microcystin HilR undergoes various chemical reactions, including:
Oxidation: This reaction can occur under certain environmental conditions, leading to the formation of oxidized derivatives.
Reduction: Although less common, reduction reactions can alter the structure of microcystins.
Substitution: Substitution reactions can occur at the variable amino acid positions, leading to the formation of different microcystin variants.
Common reagents and conditions used in these reactions include oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The major products formed from these reactions are typically modified microcystin derivatives .
Scientific Research Applications
Microcystin HilR has several scientific research applications:
Chemistry: It is used as a model compound for studying the structure and reactivity of cyclic peptides.
Medicine: This compound is investigated for its potential role in liver diseases and its hepatotoxic effects.
Mechanism of Action
Microcystin HilR exerts its effects by covalently binding to and inhibiting protein phosphatases type 1 and type 2A (PP1 and PP2A) . This inhibition leads to an increase in the phosphorylation of proteins in liver cells, disrupting normal cellular functions and causing hepatotoxicity . The ADDA residue (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyl-deca-4,6-dienoic acid) is key to this functionality .
Comparison with Similar Compounds
Microcystin HilR is one of many microcystin variants. Similar compounds include:
Microcystin LR: Contains leucine and arginine residues.
Microcystin RR: Contains two arginine residues.
Microcystin LA: Contains leucine and alanine residues.
Microcystin LF: Contains leucine and phenylalanine residues.
Microcystin HtyR: Contains homotyrosine and arginine residues.
This compound is unique due to its specific amino acid composition, particularly the presence of homotyrosine and arginine . This composition influences its reactivity and biological effects, distinguishing it from other microcystin variants .
Properties
IUPAC Name |
(5R,8S,11R,12S,15S,18S,19S,22R)-15-[3-(diaminomethylideneamino)propyl]-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-8-[(2S)-2-methylbutyl]-2-methylidene-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H76N10O12/c1-11-27(2)25-38-47(67)59-41(49(70)71)31(6)43(63)56-36(18-15-23-53-50(51)52)46(66)55-35(20-19-28(3)24-29(4)39(72-10)26-34-16-13-12-14-17-34)30(5)42(62)57-37(48(68)69)21-22-40(61)60(9)33(8)45(65)54-32(7)44(64)58-38/h12-14,16-17,19-20,24,27,29-32,35-39,41H,8,11,15,18,21-23,25-26H2,1-7,9-10H3,(H,54,65)(H,55,66)(H,56,63)(H,57,62)(H,58,64)(H,59,67)(H,68,69)(H,70,71)(H4,51,52,53)/b20-19+,28-24+/t27-,29-,30-,31-,32+,35-,36-,37+,38-,39-,41+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPFCNPJHGMQBK-GHDNJWGDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC1C(=O)NC(C(C(=O)NC(C(=O)NC(C(C(=O)NC(CCC(=O)N(C(=C)C(=O)NC(C(=O)N1)C)C)C(=O)O)C)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C)CCCN=C(N)N)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C[C@H]1C(=O)N[C@H]([C@@H](C(=O)N[C@H](C(=O)N[C@H]([C@@H](C(=O)N[C@H](CCC(=O)N(C(=C)C(=O)N[C@@H](C(=O)N1)C)C)C(=O)O)C)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC)/C)CCCN=C(N)N)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H76N10O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601016185 | |
Record name | Microcystin HilR | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601016185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1009.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169789-55-3 | |
Record name | Microcystin HilR | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601016185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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